molecular formula C11H14O4 B1301194 4-Methoxy-3-propoxybenzoic acid CAS No. 5922-57-6

4-Methoxy-3-propoxybenzoic acid

Cat. No. B1301194
CAS RN: 5922-57-6
M. Wt: 210.23 g/mol
InChI Key: PGFBXGVRMFTYGX-UHFFFAOYSA-N
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Description

4-Methoxy-3-propoxybenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their biological activities and potential applications in different fields. Although the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential uses.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that introduce different functional groups to the benzoic acid core. For instance, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzoic acids involves the evaluation of these compounds as inhibitors of rat liver catechol O-methyltransferase, indicating a method of functionalization at the 5-position of the benzoic acid ring . Similarly, the synthesis of 3-methoxy-4-phenoxybenzoyl group for amino protection in oligodeoxyribonucleotide synthesis suggests a method for introducing methoxy and phenoxy groups to the benzoic acid structure . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their biological activity. For example, the crystal structure of 3-[3-(4-Methoxybenzoyl)thioureido]propionic acid shows the methoxybenzoyl group trans to the thiono S atom, indicating the importance of molecular conformation . The structure of 4-Methoxybenzamidinium 2,6-dimethoxybenzoate reveals non-planar pairs of hydrogen-bonded cations and anions, demonstrating how substituents can affect the overall molecular geometry . These findings suggest that the molecular structure of this compound would also be influenced by its substituents, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents present on the aromatic ring. The study of 5-Hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase shows how specific functional groups can participate in chemical reactions with biological targets . The synthesis of hydrazide-hydrazones of 3-methoxybenzoic acid indicates the potential for these compounds to undergo condensation reactions to form new derivatives with antibacterial activity . These examples provide a basis for predicting the types of chemical reactions that this compound might undergo, such as substitution or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structures. The study of 4-Methoxybenzoate monooxygenase from Pseudomonas putida provides insights into the substrate specificity and reaction mechanisms of enzymes that degrade methoxybenzoic acids, which could be relevant for understanding the biodegradation of this compound . The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid and its characterization by IR, 1H NMR, and MS techniques highlight the importance of these analytical methods in determining the properties of benzoic acid derivatives . These properties, including solubility, melting point, and reactivity, would be essential for the practical applications of this compound.

Scientific Research Applications

Encapsulation and Controlled Release

One study focused on the encapsulation of flavor molecules, specifically using vanillic acid (a close analog to the compound of interest), into layered double hydroxide (LDH) to produce nanohybrids for controlled flavor release in food applications (Hong, Oh, & Choy, 2008). This encapsulation technique could potentially be applied to 4-Methoxy-3-propoxybenzoic acid for similar or extended applications in food technology, pharmaceuticals, or material science.

Spectroscopic Analysis for Analytical Applications

Another study detailed the vibrational and surface-enhanced Raman spectra of vanillic acid, demonstrating its potential for analytical applications in detecting vanillic acid at picomole concentrations (Clavijo, Menendez, & Aroca, 2008). Such spectroscopic techniques could be adapted for this compound, offering a pathway for its detection and analysis in complex mixtures, which is vital in environmental monitoring, food science, and pharmacology.

Synthesis and Catalysis

Research on the synthesis of complex molecules from simpler benzoic acid derivatives highlights the chemical versatility and potential applications of these compounds in medicinal chemistry. For instance, a study presented an efficient synthetic route for a quinazoline derivative starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, showing the compound's utility in synthesizing pharmaceuticals (Gong, 2005). This suggests that this compound could serve as a precursor or intermediate in the synthesis of novel pharmaceuticals or organic compounds with specific functional properties.

Antioxidant Properties and Bioactivity

Studies on compounds with methoxy groups, such as 4-hydroxy-3-methoxybenzoic acid, have shown significant antioxidant activity (Chung & Shin, 2007). These findings indicate the potential of methoxy-substituted benzoic acids in contributing to antioxidant properties, which could be relevant for this compound in applications ranging from food preservation to therapeutic agents.

Environmental and Chemical Stability

The study of the stability of benzoic acid derivatives under various conditions is crucial for their application in real-world scenarios. For example, the stability of new analgesic active compounds related to benzoic acid in aqueous solutions has been explored to understand their behavior in biological systems (Muszalska & Bereda, 2008). This research could inform the stability and solubility studies of this compound, essential for its potential pharmaceutical applications.

Safety and Hazards

Safety data sheets suggest that exposure to 4-Methoxy-3-propoxybenzoic acid should be avoided. If inhaled or ingested, immediate medical attention is required. It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-methoxy-3-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFBXGVRMFTYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371591
Record name 4-methoxy-3-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5922-57-6
Record name 4-methoxy-3-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-propoxybenzoic acid
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